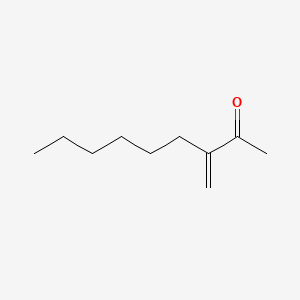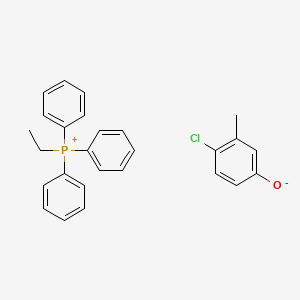
4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenolate and ethyl(triphenyl)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3-methylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-methylphenol: A related compound with similar chemical properties but lacking the triphenylphosphanium group.
Ethyl(triphenyl)phosphanium bromide: Another related compound used in the synthesis of 4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium.
Uniqueness
This compound is unique due to its combined properties of both 4-chloro-3-methylphenol and ethyl(triphenyl)phosphanium.
Propiedades
Número CAS |
94231-20-6 |
|---|---|
Fórmula molecular |
C27H26ClOP |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
4-chloro-3-methylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C7H7ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-4-6(9)2-3-7(5)8/h3-17H,2H2,1H3;2-4,9H,1H3/q+1;/p-1 |
Clave InChI |
ZVQMAEBKGDXVTN-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C=CC(=C1)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


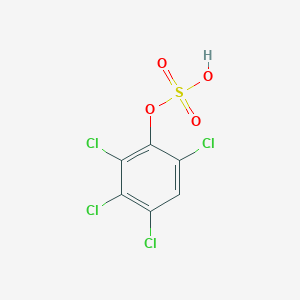
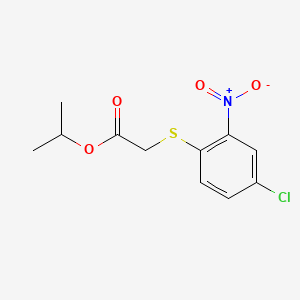

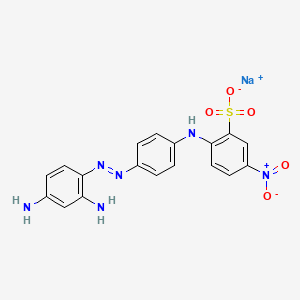
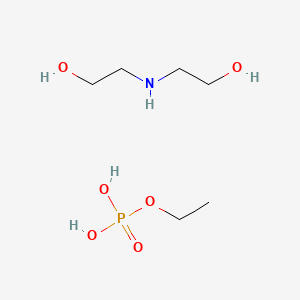
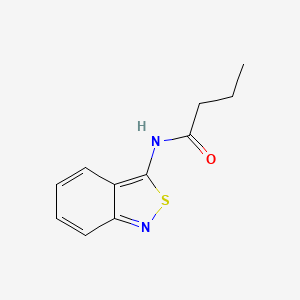
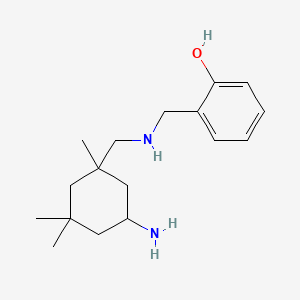

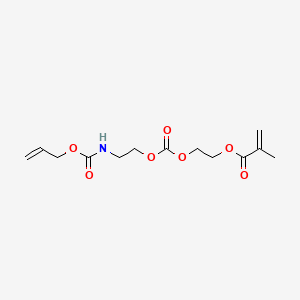
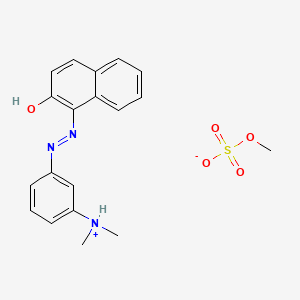
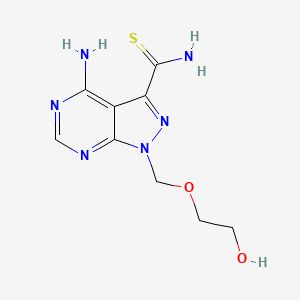
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
